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Compound of Interest

Compound Name: IV-361

Cat. No.: B8210087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of IV-361, a potent and

selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Understanding the cross-reactivity of

a kinase inhibitor is paramount for accurate interpretation of experimental results and for the

development of safe and effective therapeutics. This document summarizes the available

quantitative data, details relevant experimental protocols, and provides visual representations

of key concepts and workflows.

Note on Compound Identity: Publicly available information on a compound designated "IV-361"

with comprehensive kinase screening data is limited. However, research on a highly selective

CDK7 inhibitor, UD-017, developed by Ube Industries, the assignee of the patent associated

with IV-361 (US20190256531A1), offers significant insights. The data presented here is based

on the reported selectivity profile of UD-017, which is considered a surrogate for or identical to

IV-361 for the purposes of this guide.

Quantitative Kinase Selectivity of IV-361 (UD-017)
IV-361 (UD-017) has been profiled against a large panel of kinases, demonstrating a high

degree of selectivity for its primary target, CDK7. The following table summarizes the inhibitory

activity of IV-361 against CDK7 and other representative kinases.
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Target Kinase IC50 / Ki (nM) Selectivity vs. CDK7

CDK7 ≤ 50 (Ki)[1], 16 (IC50)[2][3] Primary Target

CDK2 ≥ 1000 (Ki)[1] >20-fold

PLK1 ≥ 5000 (Ki)[1] >100-fold

Other CDKs - >300-fold[3]

Panel of 313 Kinases -
Reported to be almost mono-

specific for CDK7[3]

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile involves a series of robust

biochemical and cellular assays. Below are detailed methodologies for key experiments

typically employed in such assessments.

In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay is a gold standard for quantifying the potency of an inhibitor against a

purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of IV-361 against a

panel of purified kinases.

Materials:

Purified recombinant kinases

Specific peptide substrates for each kinase

IV-361 (or test compound)

[γ-33P]ATP (radiolabeled ATP)

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1%

BSA)
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96-well filter plates

Scintillation counter

Procedure:

Compound Preparation: Prepare a serial dilution of IV-361 in DMSO.

Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase,

and its corresponding peptide substrate.

Inhibitor Addition: Add the diluted IV-361 or DMSO (vehicle control) to the wells.

Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]ATP.

Incubation: Incubate the plate at 30°C for a predetermined time, allowing for the

phosphorylation of the substrate.

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Washing: Transfer the reaction mixture to a filter plate and wash extensively to remove

unincorporated [γ-33P]ATP.

Detection: Measure the amount of radioactivity incorporated into the substrate using a

scintillation counter.

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of IV-361
compared to the control. Determine the IC50 value by fitting the data to a dose-response

curve.

Competitive Binding Assay (e.g., KINOMEscan™)
This assay format measures the ability of a test compound to displace a known, immobilized

ligand from the ATP-binding site of a large number of kinases.

Objective: To quantitatively assess the binding affinity (Kd) of IV-361 across a broad spectrum

of the human kinome.
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Materials:

DNA-tagged recombinant kinases

Immobilized, broadly active kinase inhibitor (ligand) on a solid support (e.g., beads)

IV-361 (or test compound)

Quantitative PCR (qPCR) reagents

Procedure:

Assay Principle: The assay measures the amount of a specific kinase that binds to the

immobilized ligand in the presence of the test compound.

Competition: The DNA-tagged kinase is incubated with the immobilized ligand and a single

concentration of IV-361.

Equilibration: The mixture is allowed to reach equilibrium.

Washing: Unbound kinase is washed away.

Quantification: The amount of kinase bound to the solid support is quantified by measuring

the amount of its DNA tag using qPCR.

Data Analysis: The results are typically expressed as a percentage of the control (DMSO). A

lower percentage indicates stronger binding of the test compound to the kinase. For

compounds showing significant binding, a full dose-response curve is generated to

determine the dissociation constant (Kd).

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the concepts and processes described, the following diagrams have been

generated using Graphviz (DOT language).
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Kinase Inhibitor Cross-Reactivity Concept
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Caption: Conceptual diagram of IV-361's kinase selectivity.
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Workflow for Kinase Selectivity Profiling
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Caption: A typical experimental workflow for determining kinase inhibitor selectivity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b8210087?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8210087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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